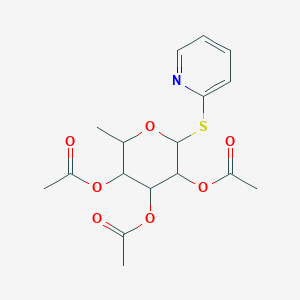
pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetoxy groups, a pyridinylsulfanyl moiety, and an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE typically involves multiple steps. One common approach is the acetylation of a precursor compound that contains hydroxyl groups at the 4 and 5 positions. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Compounds with various functional groups replacing the acetoxy groups.
Scientific Research Applications
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The pyridinylsulfanyl moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-6-methyl-2-(pyridin-2-ylsulfanyl)oxane-3-yl acetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
4,5-Bis(methoxy)-6-methyl-2-(pyridin-2-ylsulfanyl)oxane-3-yl acetate: Contains methoxy groups instead of acetoxy groups.
Uniqueness
4,5-BIS(ACETYLOXY)-6-METHYL-2-(PYRIDIN-2-YLSULFANYL)OXAN-3-YL ACETATE is unique due to its combination of acetoxy groups and a pyridinylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C17H21NO7S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4,5-diacetyloxy-2-methyl-6-pyridin-2-ylsulfanyloxan-3-yl) acetate |
InChI |
InChI=1S/C17H21NO7S/c1-9-14(23-10(2)19)15(24-11(3)20)16(25-12(4)21)17(22-9)26-13-7-5-6-8-18-13/h5-9,14-17H,1-4H3 |
InChI Key |
XBKOQNIEZLQWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















